molecular formula C7H7N3O B14342864 [(2-Aminopyridin-3-yl)oxy]acetonitrile CAS No. 93765-23-2

[(2-Aminopyridin-3-yl)oxy]acetonitrile

Cat. No.: B14342864
CAS No.: 93765-23-2
M. Wt: 149.15 g/mol
InChI Key: QKMGGOIYACXZOX-UHFFFAOYSA-N
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Description

[(2-Aminopyridin-3-yl)oxy]acetonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of pyridine, featuring an amino group at the 2-position and an acetonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Aminopyridin-3-yl)oxy]acetonitrile typically involves the reaction of 2-aminopyridine with chloroacetonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbon of chloroacetonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2-Aminopyridin-3-yl)oxy]acetonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives where the nitrile group is reduced to an amine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

[(2-Aminopyridin-3-yl)oxy]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Aminopyridin-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog with only an amino group at the 2-position.

    3-Cyanopyridine: Contains a nitrile group at the 3-position but lacks the amino group.

    2-Aminopyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

Properties

CAS No.

93765-23-2

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-(2-aminopyridin-3-yl)oxyacetonitrile

InChI

InChI=1S/C7H7N3O/c8-3-5-11-6-2-1-4-10-7(6)9/h1-2,4H,5H2,(H2,9,10)

InChI Key

QKMGGOIYACXZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OCC#N

Origin of Product

United States

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